molecular formula C10H10BrFO2 B14866518 2-Bromo-2'-fluoro-4'-methoxypropiophenone

2-Bromo-2'-fluoro-4'-methoxypropiophenone

Cat. No.: B14866518
M. Wt: 261.09 g/mol
InChI Key: ROHXMGGEBRYWFU-UHFFFAOYSA-N
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Description

2-Bromo-2’-fluoro-4’-methoxypropiophenone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-fluoro-4’-methoxypropiophenone typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the α-bromination of 4’-methoxypropiophenone using bromine or a brominating agent like pyridine hydrobromide perbromide under controlled conditions . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of 2-Bromo-2’-fluoro-4’-methoxypropiophenone may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-fluoro-4’-methoxypropiophenone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-2’-fluoro-4’-methoxypropiophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of light-responsive materials and polymers.

    Analytical Chemistry: Employed as a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-fluoro-4’-methoxypropiophenone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by forming covalent bonds with active site residues. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the fluorine atom.

    2-Bromo-4’-methylpropiophenone: Similar structure but has a methyl group instead of a methoxy group.

    2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-2’-fluoro-4’-methoxypropiophenone is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10BrFO2/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,1-2H3

InChI Key

ROHXMGGEBRYWFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC)F)Br

Origin of Product

United States

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